molecular formula C17H19N3O B5760721 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Katalognummer B5760721
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: LXJUVIFHRCBCPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMXBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMXBA is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in various physiological processes.

Wirkmechanismus

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the α7nAChR and acts as an agonist, causing the receptor to open and allow the influx of positively charged ions into the cell. This leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. These effects are thought to be mediated through the α7nAChR and its downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selectivity for the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its limited solubility and stability can make it challenging to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone and its potential therapeutic applications. These include:
1. Development of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone derivatives with improved solubility and stability.
2. Investigation of the effects of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone on other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other neurological and psychiatric disorders.
4. Investigation of the mechanisms underlying 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's neuroprotective effects.
5. Development of novel drug delivery systems for 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone to improve its efficacy and reduce side effects.
In conclusion, 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism of the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying its effects and to develop novel drug delivery systems to improve its efficacy and reduce side effects.

Synthesemethoden

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-2-butene-1,4-dial to form the key intermediate, which is then cyclized to form 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7nAChR has been implicated in the pathophysiology of these disorders, and 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selective agonism of this receptor makes it a promising candidate for drug development.

Eigenschaften

IUPAC Name

2-(benzylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2)8-14-13(15(21)9-17)11-19-16(20-14)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUVIFHRCBCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.